Chromic phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Radiotherapy:

One specific application of chromic phosphate lies in the field of brachytherapy, a form of radiation therapy where a radioactive source is placed directly within or near the tumor site. Chromic phosphate can be used as a carrier for radioactive isotopes, such as Phosphorus-32 (P-32), creating a radiopharmaceutical called chromic phosphate colloid. This colloid can be injected directly into tumors, delivering localized radiation to destroy cancer cells.

Studies have shown promising results in treating various solid tumors, including breast cancer and liver metastases, with this approach. However, due to concerns about potential migration of the radioactive colloid from the injection site and the availability of safer alternatives, its clinical use is limited.(, )

Cancer Research:

Beyond its direct application in radiotherapy, chromic phosphate can also be used as a research tool in cancer studies. Researchers utilize it to investigate various aspects of cancer, including:

- Tumor growth and progression: By incorporating chromic phosphate into cancer cell cultures, researchers can study how cancer cells respond to different stimuli and treatments.

- Drug development: Chromic phosphate can be used to test the efficacy of potential cancer drugs by evaluating their effects on cancer cells containing the compound.

It's important to note that these research applications are conducted in controlled laboratory settings, and chromic phosphate is not used directly in cancer patients due to safety concerns.

Other Potential Applications:

While limited, some ongoing research explores the potential use of chromic phosphate in other areas, such as:

- Bone regeneration: Due to its similarity to the mineral composition of bone, chromic phosphate might be explored in developing bone-graft materials.

- Environmental remediation: Certain types of chromic phosphate can potentially remove heavy metals from contaminated water.

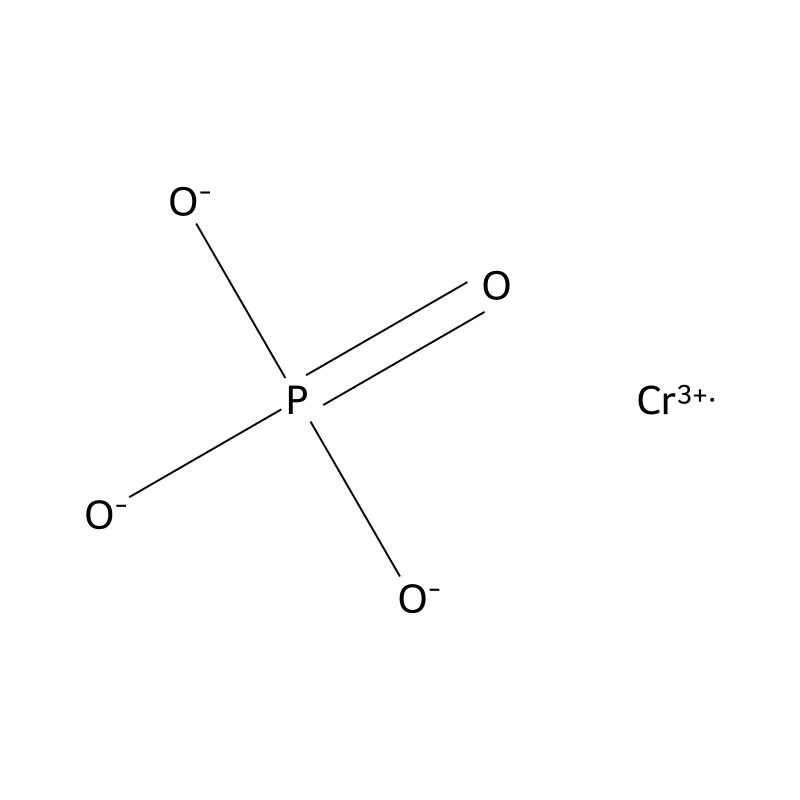

Chromic phosphate, also known as chromium(III) phosphate, is an inorganic compound with the chemical formula CrPO₄. It exists in various hydrated forms, with the hexahydrate form being CrPO₄·6H₂O. This compound is typically characterized by its insolubility in water and is often found in a crystalline state. Chromic phosphate can be synthesized through several methods, including reactions involving chromium oxides and phosphoric acid.

In aqueous solutions, chromic phosphate exhibits limited solubility, resulting in minimal dissociation into chromium and phosphate ions:

Chromic phosphate has been studied for its biological effects, particularly regarding its interaction with cellular systems. It has been shown to catalyze reactions that lead to the release of chromium(III) ions, which can influence cellular processes and potentially induce oxidative stress through radical formation . The compound's biological activity is of interest in fields such as toxicology and pharmacology due to its effects on human health, particularly concerning chromium exposure from medical implants .

Several methods exist for synthesizing chromic phosphate:

- Direct Reaction: Combining phosphoric acid with chromium(III) oxide in a controlled environment leads to the formation of chromic phosphate. This method often yields high-purity products without significant byproducts .

- Reduction Method: Hexahydrated forms can be synthesized by reducing chromium trioxide with ethanol in the presence of phosphoric acid at varying temperatures .

- Gel Formation: A gel-like phase can be produced through the reduction of ammonium dichromate using ethanol and ammonium dihydrogen phosphate under elevated temperatures .

- Amorphous Phase Preparation: This involves grinding a mixture of chromium(III) oxide and ammonium hydrogen phosphate, followed by a series of heat treatments to achieve the desired crystalline structure .

Chromic phosphate finds applications in various fields:

- Catalysis: It is utilized as a catalyst in cation exchange reactions, particularly for reducing metal toxicity in environmental clean-up processes .

- Material Science: Chromic phosphate is used in creating coatings and films due to its unique properties when subjected to specific conditions .

- Biomedical

Research indicates that chromic phosphate can interact with divalent cations through a cation exchange mechanism. The selectivity for cations follows the order: lead(II) > copper(II) > nickel(II) ≈ cadmium(II). This property makes it valuable in environmental remediation efforts aimed at removing heavy metals from contaminated water sources . Additionally, studies have shown that chromic phosphate can catalyze the adsorption of these cations onto its surface, which is crucial for its application in pollution control.

Chromic phosphate shares similarities with other inorganic phosphates but exhibits unique properties that set it apart. Here are some comparable compounds:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Aluminum phosphate | AlPO₄ | Insoluble | Used as a flame retardant |

| Calcium phosphate | Ca₃(PO₄)₂ | Insoluble | Essential for bone health |

| Iron(III) phosphate | FePO₄ | Insoluble | Involved in environmental remediation |

| Zinc phosphate | Zn₃(PO₄)₂ | Insoluble | Used as a corrosion inhibitor |

Chromic phosphate's distinctiveness lies in its biological interactions and catalytic properties, making it particularly relevant for studies related to environmental science and health.

Optical and Visual Characteristics

Color Properties of Different Hydration States

Chromic phosphate exhibits distinctive color variations that are directly correlated with its hydration state, representing one of the most characteristic optical properties of this compound. The anhydrous form of chromic phosphate appears as gray-brown to black crystals or green powder, depending on the preparation method and crystal size [1] [2]. This color variation in the anhydrous state is attributed to the different coordination environments of chromium(III) ions in the crystal lattice structure.

The hexahydrate form, CrPO₄·6H₂O, displays a characteristic violet color [1] [3] [4]. This violet coloration is particularly prominent in crystalline samples and has been historically recognized in commercial preparations known as Arnaudon's green or Plessy's green [1] [3]. The violet color of the hexahydrate results from the specific octahedral coordination of chromium(III) ions with water molecules and phosphate groups, which affects the d-d electronic transitions.

The tetrahydrate form, CrPO₄·4H₂O, manifests as a green powder [1] [3]. This intermediate hydration state represents a transitional form between the highly hydrated violet hexahydrate and the anhydrous forms. The green coloration indicates a different coordination environment compared to the hexahydrate, with fewer water molecules in the coordination sphere of the chromium(III) center.

The hemihydrate form, CrPO₄·3.5H₂O, exhibits a blue-green powder appearance [1] [3]. This unique coloration represents an intermediate state between the tetrahydrate and anhydrous forms, suggesting a complex coordination environment with partial water occupation in the crystal structure.

Birefringence Behavior

Chromic phosphate demonstrates birefringence properties consistent with its crystalline anisotropic structure. The compound's birefringence behavior is influenced by its crystal system and the orientation of chromium-oxygen and phosphorus-oxygen bonds within the crystal lattice [5] [6]. The anhydrous form, crystallizing in the monoclinic system, exhibits optical anisotropy due to the asymmetric arrangement of CrO₆ octahedra and PO₄ tetrahedra [2].

The birefringence of chromic phosphate is particularly notable in the hexahydrate form, where the orthorhombic crystal structure [7] contributes to strong optical anisotropy. The birefringence behavior is temperature-dependent, with studies indicating that the birefringence decreases with increasing temperature, particularly in crystalline forms [6].

Polarized light microscopy reveals that chromic phosphate crystals exhibit strong optical anisotropy, making them suitable for identification and crystallographic orientation determination [5]. The birefringence properties are enhanced by the presence of chromium(III) ions in distorted octahedral coordination environments, which create asymmetric electron density distributions within the crystal lattice.

Thermal Behavior

Melting and Decomposition Points

The thermal behavior of chromic phosphate varies significantly depending on its hydration state. The anhydrous form, CrPO₄, demonstrates exceptional thermal stability, remaining stable up to temperatures exceeding 1800°C without melting [1] [2]. This remarkable thermal stability makes it suitable for high-temperature applications and refractory materials [8].

The hydrated forms of chromic phosphate exhibit considerably different thermal behavior. The hexahydrate form, CrPO₄·6H₂O, begins decomposition at 120-140°C [9] [7], with the decomposition process primarily involving the loss of water molecules. The tetrahydrate form shows similar decomposition behavior, with dehydration occurring in the same temperature range [10].

The thermal decomposition of chromic phosphate hydrates follows a multi-stage process. The first stage, occurring between 40-120°C, involves the rapid elimination of loosely bound water molecules with maximum dehydration rate at approximately 110°C [11]. A second stage occurs between 120-500°C, characterized by the gradual removal of more tightly bound water molecules with maximum dewatering rate at 170°C [11].

Thermal Stability and Phase Transitions

Chromic phosphate undergoes several phase transitions during thermal treatment. At temperatures between 400-500°C, the compound experiences partial oxidation, with some chromium(III) converting to chromium(VI) oxide (CrO₃) when heated in air [1]. This oxidation process is accompanied by color changes from the original hydrated colors to brown, though the compound regains its original color upon cooling [10].

Complete dehydration of hydrated forms occurs between 800-900°C, resulting in the formation of anhydrous chromic phosphate [11]. At temperatures between 1000-1100°C, structural changes occur within the crystal lattice, potentially involving phase transitions between different polymorphic forms [12].

The thermal stability of chromic phosphate is influenced by its preparation method and crystal structure. Studies have shown that the compound maintains its structural integrity up to 1050°C in some polymorphic forms [11], while other forms demonstrate stability up to 1800°C [1] [12]. The exceptional thermal stability is attributed to the strong covalent bonding between chromium, phosphorus, and oxygen atoms in the crystal structure.

Density and Physical State Parameters

The density of chromic phosphate varies considerably with its hydration state, providing a reliable method for distinguishing between different forms. The anhydrous form exhibits the highest density at 2.94 g/cm³ measured at 32.5°C [1] [10]. This high density reflects the compact arrangement of atoms in the dehydrated crystal structure without the volume expansion caused by water molecules.

The hexahydrate form demonstrates a significantly lower density of 2.12 g/cm³ at 25°C [1] [9] [7], indicating the substantial volume expansion caused by the incorporation of six water molecules per formula unit. The tetrahydrate form shows an intermediate density of 2.10 g/cm³ [10], consistent with its intermediate hydration state.

The hemihydrate form exhibits a density of 2.15 g/cm³ [1] [3], which is slightly higher than the other hydrated forms, suggesting a more compact arrangement of water molecules in the crystal structure. These density measurements demonstrate a clear inverse relationship between hydration level and density, with higher hydration states resulting in lower densities due to volume expansion.

The physical state of chromic phosphate depends on both temperature and hydration conditions. At room temperature, all forms exist as solid crystalline materials, with the anhydrous form being the most thermodynamically stable under dehydrating conditions [10]. The hydrated forms can undergo spontaneous dehydration over time, particularly when exposed to dry conditions or elevated temperatures.

Solubility Characteristics

Aqueous Solubility Profile

Chromic phosphate demonstrates extremely low aqueous solubility, classifying it as practically insoluble in water. The anhydrous form shows negligible solubility in water, with less than 0.1 g/L dissolving under standard conditions [1] [7] [3]. This low solubility is consistent with the strong ionic bonding between chromium(III) and phosphate ions in the crystal lattice.

The hexahydrate form shows slightly higher solubility compared to the anhydrous form, though still remaining in the insoluble category [1] [3]. When mixed with water, chromic phosphate forms wet precipitates rather than true solutions, with only minuscule amounts actually dissolving [13]. The dissolved portion exists as hydrated chromium(III) ions and phosphate ions in equilibrium with the solid phase.

Temperature effects on aqueous solubility are minimal due to the inherently low solubility of the compound. Studies indicate that increasing temperature does not significantly enhance the dissolution of chromic phosphate in pure water, unlike many other inorganic salts [14]. This temperature independence reflects the strong lattice energy of the compound.

pH-Dependent Dissolution Behavior

The solubility of chromic phosphate exhibits strong pH dependence, with dissolution increasing significantly under both acidic and basic conditions. Under acidic conditions, the compound shows enhanced solubility due to protonation of phosphate groups, which weakens the ionic bonding with chromium(III) ions [15]. Studies conducted across pH ranges from 2.8 to 14 demonstrate that chromic phosphate solubility increases markedly at pH values below 5 [15].

In strongly acidic solutions, particularly mineral acids, the hexahydrate form shows ready solubility [1] [3]. This enhanced dissolution under acidic conditions is attributed to the formation of soluble chromium(III) complexes and the protonation of phosphate groups, which destabilizes the crystal structure.

Under basic conditions, chromic phosphate also demonstrates increased solubility, though through different mechanisms. In alkaline solutions, the compound forms soluble hydroxo-phosphate complexes, leading to enhanced dissolution [15]. The pH-dependent solubility behavior is particularly important in understanding the environmental fate and bioavailability of chromic phosphate in natural systems.

Solubility in Various Solvents

The solubility profile of chromic phosphate in organic solvents is uniformly low, with the compound being essentially insoluble in most common organic solvents. In methanol, ethanol, and acetone, chromic phosphate shows negligible solubility [1] [7], reflecting its ionic character and the inability of these solvents to effectively solvate the chromium(III) and phosphate ions.

The compound demonstrates selective solubility in specific inorganic solvents and acid solutions. In acetic acid solutions, the hexahydrate form shows slight solubility [1] [3], though this is considerably lower than in mineral acids. The dissolution in acetic acid is attributed to the weak acid's ability to partially protonate phosphate groups while maintaining sufficient ionic strength to stabilize dissolved chromium(III) species.

In aqua regia, typically a powerful solvent for metals and metal compounds, chromic phosphate shows surprising resistance to dissolution, with the anhydrous form remaining largely insoluble [1]. This resistance is attributed to the stability of the phosphate matrix, which protects the chromium centers from oxidative dissolution.

Physical Description

Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

59178-46-0 (chromium(+3)[3:2] salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 46 of 84 companies with hazard statement code(s):;

H302 (30.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (69.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Testosterone_butyrate

General Manufacturing Information

Fabricated Metal Product Manufacturing

Phosphoric acid, chromium(3+) salt (1:1): ACTIVE